3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride
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Overview
Description
3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H8BrCl2N3 It is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Mechanism of Action
Target of Action
- The primary target of 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is :
- This compound likely interacts with specific proteins or enzymes within cells. Further research is needed to precisely identify the role of these targets, but they may be involved in cellular signaling, metabolism, or other essential processes.
Biochemical Analysis
Biochemical Properties
Pyrazole compounds, which include 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole compound .
Cellular Effects
Other pyrazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the reaction of 3-bromo-2-chloropyridine with 4-hydrazinylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-3-yl)pyridine
- 4-bromo-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings.
Properties
IUPAC Name |
3-bromo-2-(1H-pyrazol-4-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3.2ClH/c9-7-2-1-3-10-8(7)6-4-11-12-5-6;;/h1-5H,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOIOMMBFJHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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